N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide
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Overview
Description
N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide is a chemical compound that belongs to the class of piperidine derivatives This compound is known for its unique structural features, which include a piperidine ring substituted with an ethyl group and a phenyl ring attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Attachment of the Phenyl Ring: The phenyl ring is attached through a substitution reaction, often using a halogenated benzene derivative.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: It is investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Chemical Biology: The compound is used as a tool to study various biological processes and molecular interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and gene expression . This modulation can result in various biological effects, such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: Another thalidomide derivative with applications in cancer therapy.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Properties
CAS No. |
112606-85-6 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-13(19)17-12-7-5-11(6-8-12)16(4-2)10-9-14(20)18-15(16)21/h5-8H,3-4,9-10H2,1-2H3,(H,17,19)(H,18,20,21) |
InChI Key |
VJRROJURLMGMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2(CCC(=O)NC2=O)CC |
Origin of Product |
United States |
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